molecular formula C17H12ClN3O3 B2906501 N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 1798406-92-4

N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2906501
CAS No.: 1798406-92-4
M. Wt: 341.75
InChI Key: FYJWMJZUOAEKHN-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide: is an organic compound characterized by its complex structure, which includes a benzyl group, a chlorinated nitrophenyl group, and a cyanopropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyanation: The conversion of the nitro compound to a nitrile group.

    Amidation: The formation of the amide bond by reacting the nitrile with an amine, in this case, benzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(3-chloro-4-hydroxyphenyl)-2-cyanoprop-2-enamide
  • N-benzyl-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide

Uniqueness

N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is unique due to the presence of both a nitro group and a cyanopropenamide moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions, while the cyanopropenamide moiety can engage in nucleophilic addition and substitution reactions, making this compound versatile for various applications.

Properties

IUPAC Name

N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-15-9-13(6-7-16(15)21(23)24)8-14(10-19)17(22)20-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJWMJZUOAEKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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